molecular formula C14H14ClFN2O2 B6503749 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide CAS No. 1351622-35-9

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide

Cat. No.: B6503749
CAS No.: 1351622-35-9
M. Wt: 296.72 g/mol
InChI Key: GBPOIBIOOUESIK-UHFFFAOYSA-N
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Description

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, cyclopropyl, oxopyrrolidinyl, and fluorine groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the 1-cyclopropyl-5-oxopyrrolidin-3-yl intermediate. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzamide Moiety: The intermediate is then reacted with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine substituents on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-benzamide
  • 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-fluorobenzamide
  • 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-5-fluorobenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide is unique due to the specific positioning of the fluorine atom on the benzamide ring. This positioning can influence its chemical reactivity, biological activity, and overall properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-chloro-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN2O2/c15-10-2-1-3-11(16)13(10)14(20)17-8-6-12(19)18(7-8)9-4-5-9/h1-3,8-9H,4-7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPOIBIOOUESIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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